

onvansertib combination therapy toxicity management

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Compound Focus: Onvansertib

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Adverse Events and Management Strategies

Adverse Event	Grade & Incidence	Management Strategies & Notes
<p> Neutropenia • Most common Grade 3/4 AE [1] [2] • Grade 4 incidence: 7/50 patients [3] • Most frequent treatment-related AE [4]. • Consider dose interruption or growth factor support. Other Hematological Events • Decreased WBC count (Grade 4, n=2) [3] • Neutropenic fever (Grade 4, n=1) [3] • Monitor complete blood count closely. • Manage per institutional guidelines for severe cytopenia. Gastrointestinal Events • Nausea, Diarrhea, Abdominal Pain (Mostly Grade 1) [3] • Use standard supportive care (anti-emetics, anti-diarrheals). • AEs were typically low-grade [3]. Constitutional Symptoms • Fatigue (Mostly Grade 1) [3] • Manage with supportive care. 5-FU Related Toxicity • Dose-limiting toxicities (DLTs) attributed to 5-FU bolus [5] • Removal of the 5-FU bolus from FOLFIRI regimen recommended to improve tolerability [4] [5]. </p>		

Recommended Dosing and Schedule

The established recommended phase 2 dose (RP2D) and schedule for **onvansertib** in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC is [1] [4]:

- **Onvansertib**: 15 mg/m², orally, once daily on Days 1-5 and 15-19 of a 28-day cycle.
- **FOLFIRI/Bevacizumab**: Administered on Day 1 and Day 15 of the 28-day cycle. The FOLFIRI regimen should be used **without a 5-FU bolus** to mitigate toxicity [4] [5].

Experimental Protocol Overview

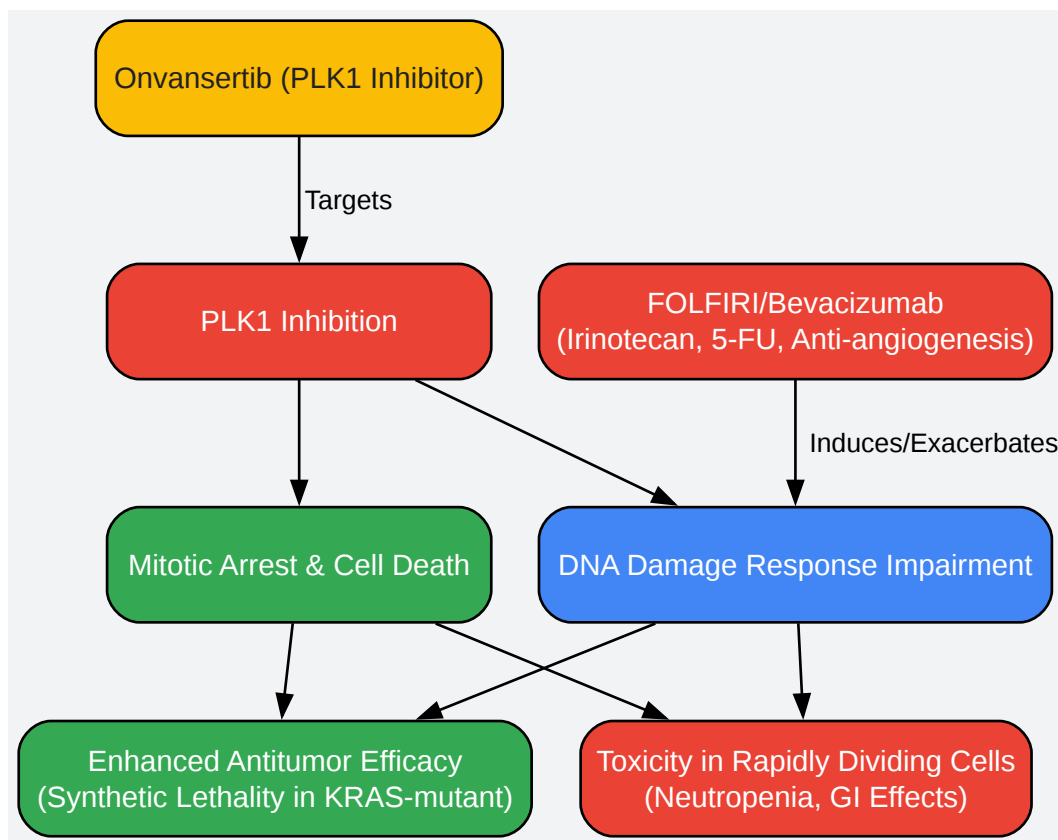
For researchers designing preclinical or clinical studies, here is a summary of the key methodological details from the trials.

Component	Protocol Details
Patient Population	KRAS-mutant mCRC, failed 1st-line oxaliplatin-based therapy [1] [4]. ECOG PS 0-1. Excluded MSI-H/dMMR, BRAF V600E mutations [4].

| **Treatment Schedule** | • 28-day cycles • **Onvansertib**: PO, Days 1-5 & 15-19 [1]. • **FOLFIRI/Bevacizumab**: IV, Days 1 & 15 (without 5-FU bolus) [4] [5]. | | **Primary Endpoint (Phase II)** | Objective Response Rate (ORR) by RECIST v1.1 [1] [4]. | | **Key Safety Assessments** | • Incidence & severity of AEs (CTCAE) • Dose-limiting toxicities (DLTs) [4] • Clinical lab tests (hematology, chemistry) [4]. | | **Recommended Phase II Dose (RP2D)** | **Onvansertib** 15 mg/m² with FOLFIRI (no 5-FU bolus)/bevacizumab [1] [4]. |

Mechanism of Action and Toxicity Rationale

The following diagram illustrates the proposed mechanism of **onvansertib** and its combination with chemotherapy, which provides the rationale for its efficacy and potential toxicity, particularly in rapidly dividing cells.



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